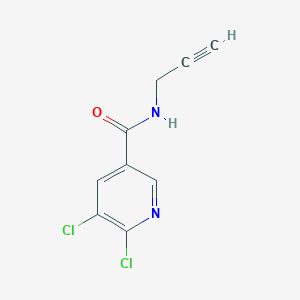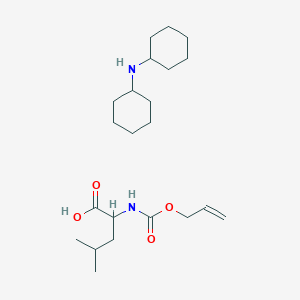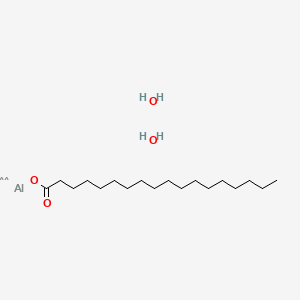![molecular formula C21H24N4O3S B12508925 4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)
4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ-20: is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA damage response. The compound is known for its high selectivity and potency, making it a valuable tool for studying the ATR pathway and its implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ-20 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidine ring and an indole moiety. The key steps include:
- Formation of the pyrimidine ring through a cyclization reaction.
- Introduction of the indole moiety via a coupling reaction.
- Functionalization of the pyrimidine ring with a methylsulfonyl group and a cyclopropyl group.
Industrial Production Methods: Industrial production of AZ-20 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: AZ-20 undergoes various chemical reactions, including:
Oxidation: AZ-20 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AZ-20 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
AZ-20 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the ATR kinase pathway and its role in DNA damage response.
Biology: AZ-20 is employed in cell biology to investigate the effects of ATR inhibition on cell cycle progression and DNA repair mechanisms.
Medicine: The compound has shown potential in cancer research, particularly in sensitizing tumor cells to chemotherapy and radiation therapy.
Industry: AZ-20 is used in the development of new therapeutic agents targeting the ATR pathway.
Mechanism of Action
AZ-20 exerts its effects by selectively inhibiting the ATR kinase. ATR is a key regulator of the DNA damage response, and its inhibition leads to the accumulation of DNA damage, cell cycle arrest, and apoptosis. AZ-20 binds to the active site of ATR, preventing its activation and subsequent phosphorylation of downstream targets such as Checkpoint Kinase 1 (Chk1). This disruption of the ATR-Chk1 pathway sensitizes cells to DNA-damaging agents and enhances the efficacy of cancer treatments .
Comparison with Similar Compounds
ETP-46464: Another ATR inhibitor with similar potency but different selectivity profiles.
VE-821: A structurally distinct ATR inhibitor with comparable efficacy.
AZD6738: A clinical-stage ATR inhibitor with broader applications in cancer therapy.
Uniqueness of AZ-20: AZ-20 stands out due to its high selectivity for ATR over other kinases, such as the mechanistic target of rapamycin (mTOR) and ataxia telangiectasia mutated (ATM) kinase. This selectivity reduces off-target effects and enhances its utility as a research tool. Additionally, AZ-20 has demonstrated significant antitumor activity in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3 |
InChI Key |
SCGCBAAYLFTIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)


![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)

![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
![3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)

![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)

![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)


